MD6a

説明

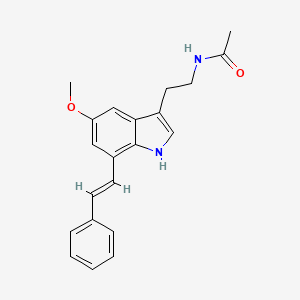

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C21H22N2O2 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C21H22N2O2/c1-15(24)22-11-10-18-14-23-21-17(12-19(25-2)13-20(18)21)9-8-16-6-4-3-5-7-16/h3-9,12-14,23H,10-11H2,1-2H3,(H,22,24)/b9-8+ |

InChIキー |

KSFLVIWGTBWZHL-CMDGGOBGSA-N |

異性体SMILES |

CC(=O)NCCC1=CNC2=C(C=C(C=C12)OC)/C=C/C3=CC=CC=C3 |

正規SMILES |

CC(=O)NCCC1=CNC2=C(C=C(C=C12)OC)C=CC3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

The Role of N6-methyladenosine (m6A) in Gene Expression Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression. This dynamic and reversible epitranscriptomic mark influences every stage of the mRNA lifecycle, from splicing and nuclear export to translation and decay. The m6A landscape is dynamically controlled by a set of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that interpret its functional consequences. Dysregulation of m6A has been implicated in a wide range of human diseases, including cancer, neurodevelopmental disorders, and metabolic diseases, making the m6A pathway a promising area for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms underlying m6A-mediated gene expression regulation, detailed experimental protocols for its study, and quantitative data to illustrate its impact.

The m6A Machinery: Writers, Erasers, and Readers

The m6A modification is a dynamic process orchestrated by three classes of proteins that act in concert to regulate the epitranscriptomic landscape.

1.1. Writers: The Methyltransferase Complex

The deposition of m6A is catalyzed by a nuclear multiprotein methyltransferase complex. The core components of this complex are METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14), which form a stable heterodimer. METTL3 is the catalytic subunit, while METTL14 serves as an RNA-binding platform that enhances the complex's activity. Other essential components of the writer complex include WTAP (Wilms' tumor 1-associating protein), which facilitates the localization of the METTL3-METTL14 heterodimer to the nuclear speckles, and other regulatory subunits such as KIAA1429 (VIRMA), RBM15/15B, and ZC3H13 that guide the complex to specific RNA targets.

1.2. Erasers: The Demethylases

The m6A modification is reversible, thanks to the action of demethylases known as "erasers." The two primary m6A erasers identified to date are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5). Both are Fe(II)- and α-ketoglutarate-dependent dioxygenases. FTO, the first identified m6A demethylase, has been shown to have a preference for demethylating m6Am, a related modification at the 5' cap of mRNA, although it can also demethylate internal m6A. ALKBH5, on the other hand, is considered the primary demethylase for internal m6A residues in mRNA. The activity of these erasers allows for dynamic regulation of m6A levels in response to various cellular signals.

1.3. Readers: The Effector Proteins

The functional consequences of m6A modification are mediated by "reader" proteins that specifically recognize and bind to m6A-containing transcripts. These readers then recruit other protein complexes to influence the fate of the modified mRNA. The most well-characterized family of m6A readers is the YTH (YT521-B homology) domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.

-

YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.

-

YTHDF2: Also cytoplasmic, YTHDF2 is a key player in mRNA stability. It recognizes m6A-modified transcripts and recruits the CCR4-NOT deadenylase complex to promote their degradation.

-

YTHDF3: This reader appears to act as a facilitator for both YTHDF1-mediated translation and YTHDF2-mediated decay.

-

YTHDC1: A nuclear reader, YTHDC1 regulates the splicing of m6A-modified pre-mRNAs by recruiting splicing factors.

-

YTHDC2: This reader has been implicated in both enhancing translation efficiency and decreasing mRNA abundance.

Beyond the YTH family, other proteins, including members of the HNRNP (heterogeneous nuclear ribonucleoprotein) family and IGF2BP (insulin-like growth factor 2 mRNA-binding protein) family, have also been identified as m6A readers, expanding the known repertoire of m6A-mediated regulatory functions.

Mechanisms of m6A-Mediated Gene Expression Regulation

The m6A modification exerts its regulatory effects at multiple levels of gene expression, influencing mRNA processing, translation, and stability.

2.1. mRNA Stability and Decay

One of the most well-established roles of m6A is the regulation of mRNA stability. The binding of the reader protein YTHDF2 to m6A-modified transcripts is a key step in initiating their degradation. YTHDF2 recruits the CCR4-NOT deadenylase complex, which removes the poly(A) tail of the mRNA, leading to its subsequent decay. This process allows for the rapid turnover of specific transcripts, enabling cells to dynamically adjust their gene expression programs. For instance, knockdown of METTL3 has been shown to increase the stability of certain mRNAs by reducing their m6A levels.

2.2. mRNA Splicing

The m6A modification also plays a significant role in regulating pre-mRNA splicing. The nuclear m6A reader YTHDC1 can bind to m6A marks within pre-mRNAs and recruit splicing factors, such as SRSF3 and SRSF10, to influence exon inclusion or exclusion. This mechanism adds another layer of control to the production of different protein isoforms from a single gene. For example, the m6A reader hnRNPG has been shown to interact with the phosphorylated C-terminal domain of RNA polymerase II and regulate co-transcriptional alternative splicing.

2.3. mRNA Translation

The m6A modification can either enhance or repress translation depending on the context and the specific reader proteins involved. The

The Discovery and Elucidation of N6-methyladenosine (m6A) in mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant and prevalent internal chemical modification in eukaryotic messenger RNA (mRNA).[1][2][3][4][5] First identified in the 1970s, its profound role in regulating gene expression remained largely enigmatic for decades due to technical limitations.[1][3][6][7][8][9] The discovery of its dynamic and reversible nature, orchestrated by a dedicated set of proteins, has revitalized the field, establishing m6A as a critical player in the "epitranscriptome."[10][11][12] This modification influences nearly every aspect of the mRNA lifecycle, including splicing, nuclear export, stability, and translation, thereby impacting a vast array of biological processes, from cellular differentiation to disease pathogenesis.[2][10][13][14] This guide provides a comprehensive technical overview of the core discoveries, experimental methodologies, and functional implications of m6A in mRNA.

The m6A Machinery: Writers, Erasers, and Readers

The regulation of m6A is a dynamic process controlled by three classes of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize the mark and execute its downstream effects.[10][12][15][16]

-

Writers (Methyltransferases): The primary m6A methyltransferase complex is a heterodimer of METTL3 (Methyltransferase-like 3) and METTL14.[1] METTL3 is the catalytic subunit responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine (B11128).[4] This core complex is stabilized and guided by other proteins, including WTAP (Wilms' tumor 1-associating protein).

-

Erasers (Demethylases): The discovery of m6A demethylases confirmed the reversible nature of this RNA mark.[11] The first identified eraser was the fat mass and obesity-associated protein (FTO), which oxidatively removes the methyl group.[1][3][11][17] Another key demethylase is ALKBH5 (alkB homolog 5).[3]

-

Readers (Effector Proteins): Reader proteins selectively bind to m6A-containing transcripts to mediate their functional consequences.[10][15] The most prominent family of readers contains the YT521-B homology (YTH) domain. This family includes:

-

YTHDF1: Primarily promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[6][15]

-

YTHDF2: The first characterized m6A reader, it primarily targets m6A-modified transcripts for degradation.[15][18]

-

YTHDF3: Works in concert with YTHDF1 to promote translation.[6]

-

YTHDC1: A nuclear reader that influences mRNA splicing.[13]

-

YTHDC2: Functions in both the nucleus and cytoplasm, affecting mRNA stability and translation efficiency.[13]

-

Quantitative Data and Distribution

The m6A modification is widespread, with distinct patterns of abundance and distribution across the transcriptome. This quantitative information is crucial for understanding its regulatory scope.

| Parameter | Value / Description | Citations |

| Abundance | 0.1% - 0.6% of all adenosine residues in total cellular RNA. | [1][3][5] |

| Frequency | Approximately 3-5 m6A sites per mRNA molecule on average. | |

| Consensus Motif | RRACH (where R = A or G; H = A, C, or U). | [13][19] |

| Transcriptome Presence | Found in over 25% of mammalian mRNAs. | [20] |

| Distribution | Enriched in specific regions: near stop codons, in 3' untranslated regions (3' UTRs), and within long internal exons. | [1][13][21][22] |

Key Experimental Protocol: m6A-Seq (MeRIP-Seq)

The development of methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq) was a watershed moment, enabling the first transcriptome-wide mapping of m6A.[9][23][24][25] The technique relies on the specific capture of m6A-containing RNA fragments using an anti-m6A antibody.[23][24][26]

Detailed Methodology

-

RNA Isolation and Preparation:

-

Isolate total RNA from cells or tissues of interest. For mRNA-focused studies, perform poly(A) selection to enrich for mRNA.[24]

-

Assess RNA quality and quantity using spectrophotometry and capillary electrophoresis.

-

-

RNA Fragmentation:

-

Immunoprecipitation (IP):

-

Save a small fraction of the fragmented RNA as the "input" control, which represents the total transcriptome.[24][26][28]

-

Incubate the remaining fragmented RNA with a highly specific anti-m6A antibody.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.[26][29]

-

Wash the beads to remove non-specifically bound RNA fragments.

-

Elute the m6A-containing RNA fragments from the antibody-bead complex.

-

-

Library Preparation and Sequencing:

-

Bioinformatic Analysis:

-

Align sequencing reads from both IP and input samples to a reference genome or transcriptome.[25][30]

-

Use peak-calling algorithms (e.g., MACS) to identify regions that are significantly enriched for m6A in the IP sample compared to the input control.[31] These enriched "peaks" represent m6A sites.

-

Perform motif analysis on the identified peaks to confirm the presence of the RRACH consensus sequence.[25]

-

Functional Consequences and Signaling Pathways

The discovery of m6A and its regulatory machinery has unveiled a new layer of post-transcriptional gene regulation. The fate of an m6A-modified mRNA is largely determined by the reader proteins that bind to it.

-

mRNA Stability and Decay: The most well-established function of m6A is the regulation of mRNA stability.[2][32] The reader protein YTHDF2 recognizes m6A-marked transcripts and recruits decay machinery, leading to their degradation.[15] Conversely, in some contexts, m6A can also stabilize certain mRNAs.[32][33]

-

mRNA Translation: m6A modification has a dual role in translation.[32][34] When located in the 3' UTR, m6A can be bound by YTHDF1, which interacts with translation initiation factors to promote ribosome loading and enhance translation efficiency.[6][13] However, m6A marks within the coding sequence (CDS) or 5' UTR can sometimes impede translation elongation.[6][34]

-

Splicing and Nuclear Export: Nuclear m6A readers, such as YTHDC1, can influence pre-mRNA splicing by recruiting splicing factors to m6A sites.[13] The modification has also been implicated in facilitating the nuclear export of mRNAs.[1][14]

The m6A pathway is deeply integrated with cellular signaling networks. Key signaling pathways like TGF-β, ERK, mTORC1, and p53 have been shown to regulate, or be regulated by, the m6A machinery, linking extracellular signals to post-transcriptional responses.[35][36][37] For example, ERK signaling can phosphorylate METTL3, affecting its ability to methylate specific transcripts involved in cell differentiation.[35]

References

- 1. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease [frontiersin.org]

- 3. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ghost authors revealed: The structure and function of human N6 -methyladenosine RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review in Research Progress Concerning m6A Methylation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Dissection of the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. N6-methyladenosine modification in mRNA: machinery, function and implications for health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 12. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]

- 14. The functions of N6-methyladenosine modification in lncRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]

- 16. researchgate.net [researchgate.net]

- 17. Epigenetics - Wikipedia [en.wikipedia.org]

- 18. sciencedaily.com [sciencedaily.com]

- 19. N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Genome-Wide Location Analyses of N6-Methyladenosine Modifications (m6A-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rna-seqblog.com [rna-seqblog.com]

- 26. researchgate.net [researchgate.net]

- 27. labinsights.nl [labinsights.nl]

- 28. academic.oup.com [academic.oup.com]

- 29. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]

- 31. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

- 32. m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pnas.org [pnas.org]

- 34. Frontiers | Transcriptome-wide analyses of RNA m6A methylation in hexaploid wheat reveal its roles in mRNA translation regulation [frontiersin.org]

- 35. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 36. m6A in the Signal Transduction Network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. academic.oup.com [academic.oup.com]

function of m6A writers METTL3 and METTL14

An In-depth Technical Guide to the Core Functions of m6A Writers METTL3 and METTL14

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) and non-coding RNAs in most eukaryotes.[1] This dynamic and reversible epitranscriptomic mark plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[2] The deposition of m6A is primarily catalyzed by a multi-subunit methyltransferase complex, often referred to as the "writer" complex. At the heart of this complex are two key proteins: Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[3]

Dysregulation of m6A modification has been implicated in a wide array of human diseases, including various cancers and developmental disorders, making the m6A writer complex a subject of intense research and a promising target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core functions of METTL3 and METTL14, detailing their molecular mechanisms, roles in cellular processes, and the experimental protocols used to study them.

Core Functions of the METTL3-METTL14 Heterodimer

METTL3 and METTL14 form a stable and obligate heterodimer that constitutes the catalytic core of the m6A methyltransferase complex.[6][7] While both proteins possess a methyltransferase domain (MTD), they serve distinct and complementary roles.[8][9]

-

METTL3: The Catalytic Subunit METTL3 is the sole catalytically active enzyme within the complex.[1][9] It contains a highly conserved S-adenosylmethionine (SAM)-binding pocket, enabling it to bind the methyl donor SAM.[10][11] METTL3 is responsible for transferring the methyl group from SAM to the N6 position of a target adenosine (B11128) residue on the RNA substrate.[12] The catalytic activity of METTL3 is significantly enhanced through its interaction with METTL14.[13]

-

METTL14: The Structural Scaffold and Substrate Recognizer In contrast to METTL3, METTL14 is catalytically inactive.[9][12] Its primary function is structural; it acts as a scaffold to stabilize the entire complex and correctly orient METTL3 for efficient catalysis.[8][14] Crucially, METTL14 possesses a deep RNA-binding groove that is essential for recognizing and binding to the target RNA substrate, thereby conferring substrate specificity to the complex.[8][10] This interaction ensures that methylation occurs at the correct consensus sequence, typically RRACH (where R = A/G, H = A/C/U).[1]

The formation of the METTL3-METTL14 heterodimer is essential for m6A deposition. Knockout or depletion of either component leads to a dramatic reduction in global m6A levels and often results in the degradation of the other partner protein, highlighting their interdependence.[15]

Beyond the core heterodimer, other regulatory proteins associate to form the full m6A-METTL associated complex (MACOM). These include Wilms' tumor 1-associating protein (WTAP), which facilitates the nuclear localization of the METTL3-METTL14 complex, and other factors like VIRMA, RBM15, and ZC3H13 that help guide the complex to specific RNA targets.[2][16]

Figure 1. The N6-methyladenosine (m6A) Writer Complex.

Molecular Mechanism and Downstream Consequences

The process of m6A deposition and its subsequent effects on RNA fate is a multi-step pathway involving "writers," "erasers," and "readers."

-

Writing the Mark: The METTL3-METTL14 complex identifies the target adenosine within the RRACH consensus motif on a nascent RNA transcript. METTL3, using SAM as a methyl donor, catalyzes the methylation.

-

Reading the Mark: Once deposited, the m6A mark is recognized by a family of m6A-binding proteins known as "readers." The most well-characterized readers belong to the YTH domain-containing family (YTHDF1, YTHDF2, YTHDF3, YTHDC1/2).

-

Executing the Function: The binding of a specific reader protein determines the downstream fate of the methylated RNA. For example, YTHDF2 binding often leads to mRNA degradation, while YTHDF1 binding can promote translation. YTHDC1 is involved in regulating splicing and nuclear export.

This writer-reader axis allows for precise post-transcriptional control of gene expression, impacting a vast range of cellular functions.

Figure 2. The m6A methylation pathway and its functional outcomes.

Roles in Health and Disease

The METTL3-METTL14 complex is integral to numerous biological processes, and its dysregulation is a hallmark of several diseases.

-

Cancer: The role of METTL3 and METTL14 in cancer is context-dependent, acting as either oncogenes or tumor suppressors.[17] In acute myeloid leukemia (AML), METTL3 is overexpressed and promotes leukemogenesis by methylating key oncogenic transcripts like MYC and BCL2.[6] Similarly, in lung and liver cancer, elevated METTL3 expression is associated with tumor progression and poor prognosis.[1][2] Conversely, in some contexts like glioblastoma, METTL14 can act as a tumor suppressor.[6]

-

Stem Cell Biology: m6A methylation is critical for maintaining the balance between stem cell self-renewal and differentiation.[[“]] Depletion of METTL3 or METTL14 in embryonic stem cells (ESCs) can block their differentiation, trapping them in a pluripotent state.[15] In hematopoietic stem cells, proper m6A levels are required for normal differentiation into various blood lineages.[19]

Quantitative Data on METTL3/METTL14 Function

The following tables summarize quantitative data from various studies, illustrating the impact of METTL3/METTL14 modulation and the efficacy of small molecule inhibitors.

Table 1: Effects of METTL3/METTL14 Modulation on Cellular Phenotypes

| Cell Type | Modulation | Effect on Global m6A | Key Target mRNA(s) | Phenotypic Outcome | Reference(s) |

|---|---|---|---|---|---|

| Hepatoblastoma (HB) | METTL3 Knockdown | Significantly Decreased | CTNNB1 | Suppressed proliferation, migration, and invasion. | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | METTL3 Knockdown | Decreased | JUNB | Decreased mRNA stability of JUNB; inhibited EMT. | [1] |

| Uveal Melanoma (UM) | METTL3 Knockdown | Decreased | c-Met | Decreased proliferation, colony formation, migration, and invasion. | [2] |

| Skeletal Muscle Cells | METTL3/METTL14 Overexpression | Increased | MNK2 | Blocked myotube formation. | [20] |

| Skeletal Muscle Cells | METTL3/METTL14 Knockdown | Decreased | MNK2 | Accelerated differentiation. | [20] |

| Acute Myeloid Leukemia (AML) | METTL14 Overexpression | Increased | MYB, MYC | Blocked differentiation; promoted leukemogenesis. |[6][21] |

Table 2: Characterized Small Molecule Inhibitors of METTL3

| Inhibitor | Target | IC₅₀ (in vitro) | Cell-Based IC₅₀ | Validated Cancer Type(s) | Reference(s) |

|---|---|---|---|---|---|

| STM2457 | METTL3-METTL14 | 16.8 nM | 1.6 µM (MOLM13 cells) | Acute Myeloid Leukemia (AML) | [5] |

| UZH1a | METTL3-METTL14 | 320 nM | ~20 µM (HEK293T cells) | General research tool | [13] |

| Quercetin | METTL3-METTL14 | ~20 µM | >50% inhibition at 100 µM | Pancreatic Cancer, Lung Cancer | [11][16] |

| Eltrombopag | METTL3-METTL14 | ~15 µM | Not specified | Acute Myeloid Leukemia (AML) |[16] |

Key Experimental Methodologies

Studying m6A modifications requires specialized techniques to quantify levels and map their locations across the transcriptome.

Figure 3. Workflow for Methylated RNA Immunoprecipitation Sequencing.

Protocol 1: Global m6A Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the absolute or relative levels of m6A in a total RNA or mRNA sample.[22][23]

-

RNA Isolation: Isolate high-quality total RNA from cells or tissues. Purify mRNA using oligo(dT) magnetic beads to remove ribosomal RNA contamination.

-

RNA Digestion: Digest the purified mRNA into single nucleosides. This is typically a two-step enzymatic process:

-

LC Separation: Separate the resulting nucleosides (adenosine, guanosine, cytidine, uridine, and m6A) using reverse-phase liquid chromatography.

-

MS/MS Quantification: Introduce the separated nucleosides into a triple quadrupole mass spectrometer. Quantify the amount of adenosine and N6-methyladenosine by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM).[23]

-

Data Analysis: Calculate the m6A/A ratio by comparing the area under the curve for the m6A and adenosine signals against a standard curve generated from known concentrations of pure nucleosides.

Protocol 2: Transcriptome-Wide m6A Mapping by MeRIP-Seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq or m6A-Seq) is the most widely used technique to map the location of m6A modifications across the entire transcriptome.[25][26]

-

RNA Preparation: Isolate total RNA and deplete ribosomal RNA. Chemically or enzymatically fragment the RNA into ~100-nucleotide-long fragments.[27]

-

Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6A antibody.[25] Capture the antibody-RNA complexes using Protein A/G magnetic beads. A parallel sample (Input) that does not undergo IP is saved as a control.

-

Washing: Perform stringent washes to remove non-specifically bound RNA fragments.

-

Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify them.

-

Library Preparation: Construct next-generation sequencing (NGS) libraries from both the immunoprecipitated (IP) RNA and the Input RNA.

-

Sequencing: Sequence the libraries using a high-throughput platform.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS, exomePeak) to identify regions enriched for m6A in the IP sample relative to the Input control.[26][28] These peaks represent m6A-modified regions.

Protocol 3: Single-Nucleotide Resolution Mapping by miCLIP

m6A individual-nucleotide-resolution crosslinking and immunoprecipitation (miCLIP) is an advanced technique that refines m6A mapping to single-nucleotide precision.[29][30]

-

UV Crosslinking: Incubate fragmented cellular RNA with an anti-m6A antibody and expose to UV light to induce covalent crosslinks between the antibody and the RNA at the m6A site.[29]

-

Immunoprecipitation and Ligation: Perform immunoprecipitation as in MeRIP-Seq. Ligate a 3' adapter to the captured RNA fragments.

-

Reverse Transcription (RT): Perform reverse transcription. The crosslinked antibody often causes the reverse transcriptase to terminate or introduce a mutation (e.g., a C-to-T transition) at the site immediately adjacent to the m6A residue.[29][30]

-

Library Preparation and Sequencing: Circularize the resulting cDNA, re-linearize, amplify by PCR, and sequence.

-

Data Analysis: Analyze the sequencing data to identify the specific truncation sites or mutational signatures. These signatures pinpoint the precise location of the m6A modification at nucleotide resolution.[29]

Conclusion and Future Directions

METTL3 and METTL14 are the foundational components of the m6A writer complex, working in a synergistic partnership to deposit epitranscriptomic marks that are critical for gene expression regulation. METTL3 provides the catalytic activity, while METTL14 ensures structural integrity and substrate specificity. The discovery of their central roles in cancer and stem cell biology has opened new avenues for therapeutic development. The recent development of potent and selective small-molecule inhibitors against METTL3 offers a promising strategy for treating diseases like AML.[5] Future research will focus on further elucidating the context-specific functions of the writer complex, understanding its m6A-independent roles, and advancing METTL3-targeted therapies into clinical applications.

References

- 1. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer and Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions, mechanisms, and therapeutic implications of METTL14 in human cancer | springermedizin.de [springermedizin.de]

- 7. Novel insights into the METTL3-METTL14 complex in musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human m6A writers: Two subunits, 2 roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]

- 12. Functions, mechanisms, and therapeutic implications of METTL14 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. librarysearch.colby.edu [librarysearch.colby.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. consensus.app [consensus.app]

- 19. Meddling with METTLs in Normal and Leukemia Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. METTL14 Inhibits Hematopoietic Stem/Progenitor Differentiation and Promotes Leukemogenesis via mRNA m6A Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 23. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 24. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 25. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 26. rna-seqblog.com [rna-seqblog.com]

- 27. RNA-Seq and m6A-RNA Immunoprecipitation (MeRIP-seq) Seq [bio-protocol.org]

- 28. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

- 29. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of m6A erasers FTO and ALKBH5

An In-depth Technical Guide on the Core Mechanisms of m6A Erasers FTO and ALKBH5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism and function. The reversibility of this modification is controlled by m6A methyltransferases ("writers") and demethylases ("erasers"). This technical guide provides a comprehensive overview of the core mechanisms of the two principal m6A erasers, the fat mass and obesity-associated protein (FTO) and the AlkB homolog 5 (ALKBH5). We delve into their enzymatic mechanisms, substrate specificities, roles in key signaling pathways, and the methodologies used to study their function. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of epitranscriptomics and related areas.

Introduction to m6A Erasers: FTO and ALKBH5

FTO was the first identified m6A demethylase, initially linked to obesity through genome-wide association studies.[1] Subsequent research revealed its broader role in various cellular processes.[2][3][4] ALKBH5 was later identified as the second m6A demethylase, also playing critical roles in diverse biological processes, including spermatogenesis and cancer.[5][6] Both FTO and ALKBH5 belong to the Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase superfamily.[6][7] Despite their shared function in removing the methyl group from N6-methyladenosine, they exhibit distinct catalytic mechanisms, substrate preferences, and biological roles.

Enzymatic Mechanism and Substrate Specificity

FTO and ALKBH5 catalyze the demethylation of m6A through an oxidative process that requires Fe(II) as a cofactor and α-KG as a co-substrate. However, their catalytic pathways diverge significantly.

2.1. FTO: A Stepwise Oxidation Pathway

FTO removes the methyl group from m6A in a two-step oxidative process.[8][9] It first hydroxylates m6A to N6-hydroxymethyladenosine (hm6A), which is a relatively stable intermediate.[8][10] FTO can then further oxidize hm6A to N6-formyladenosine (f6A).[9] Both hm6A and f6A are subsequently hydrolyzed to adenosine (B11128), releasing formaldehyde (B43269).[7][10] This stepwise mechanism suggests potential regulatory roles for the hydroxylated intermediates.

FTO exhibits a broader substrate specificity compared to ALKBH5. While its primary substrate is m6A in single-stranded RNA (ssRNA), it can also demethylate N6,2'-O-dimethyladenosine (m6Am) at the 5' cap of mRNA, as well as 3-methylthymidine (B1204310) (m3T) and 3-methyluracil (B189468) (3-meU) in single-stranded DNA (ssDNA) and RNA (ssRNA) respectively.[11][12]

2.2. ALKBH5: Direct Demethylation

In contrast to FTO, ALKBH5 catalyzes the direct removal of the methyl group from m6A to yield adenosine and formaldehyde in a single step.[7][8][10] This direct reversal mechanism is more efficient in producing the demethylated product without the generation of stable intermediates.[10]

ALKBH5 demonstrates a stricter substrate specificity, primarily targeting m6A in ssRNA.[6][13][14] It shows a preference for a consensus sequence of Pu[G>A]m6AC[A/C/U] (where Pu is a purine).[6] Unlike FTO, ALKBH5 does not efficiently demethylate m6Am at the 5' cap.[12]

2.3. Structural Basis for Mechanistic Differences

The structural differences between FTO and ALKBH5 contribute to their distinct catalytic mechanisms and substrate specificities. Both enzymes possess a conserved double-stranded β-helix (DSBH) fold, which forms the catalytic core.[7] However, variations in the loops and surrounding residues within the active site create unique environments for substrate recognition and catalysis. For instance, FTO has a specific loop that helps in recognizing the 5' cap structure, which is absent in ALKBH5.[11] The orientation of the RNA substrate within the active site also differs between the two enzymes.[15]

Quantitative Data

Table 1: Kinetic Parameters of FTO and ALKBH5

| Enzyme | Substrate | Km (μM) | kcat (min-1) | Reference |

| Human FTO | m6A in ssRNA | 791 | - | [12] |

| Human FTO | m6A in ssRNA | - | - | [16] |

| Human ALKBH5 | m6A in ssRNA | - | - | [17] |

Note: Direct comparison of kinetic parameters can be challenging due to variations in experimental conditions and FTO/ALKBH5 constructs used in different studies.[18]

Table 2: IC50 Values of Selected FTO Inhibitors

| Inhibitor | IC50 (μM) | Cell Line/Assay | Reference |

| Rhein | 3.2 (at 0.5% DMSO) | In vitro assay | [19] |

| Meclofenamic acid (MA) | - | - | [20] |

| FB23-2 | - | - | [21] |

| Compound 14a | 1.5 | In vitro LC-based assay | [1] |

| Compound C6 | 0.78 | Enzymatic inhibition assay | [22] |

| 18097 | 0.64 | In vitro demethylation assay | [6] |

| FTO-11N | 0.11 | In vitro inhibition assay | [21] |

| FTO-43N | 10-50 (antiproliferative) | Gastric cancer cell lines | [23] |

Table 3: IC50 Values of Selected ALKBH5 Inhibitors

| Inhibitor | IC50 (μM) | Cell Line/Assay | Reference |

| Citrate | 488 | In vitro assay | [24] |

| Compound 3 | 0.84 | ELISA-based enzyme inhibition assay | [13][15] |

| Compound 6 | 1.79 | ELISA-based enzyme inhibition assay | [13][15] |

| Inhibitor A | 0.84 | - | [25] |

| Inhibitor B | 1.79 | - | [25] |

Signaling Pathways and Biological Roles

FTO and ALKBH5 are implicated in a multitude of signaling pathways, thereby regulating a wide array of biological processes and contributing to various diseases.

4.1. FTO-Regulated Signaling Pathways

-

WNT Signaling: FTO has been shown to regulate both canonical and non-canonical WNT signaling pathways.[23][26] FTO depletion can lead to the upregulation of the WNT inhibitor DKK1, thereby attenuating the canonical WNT/β-Catenin pathway.[27]

-

PI3K/AKT/mTOR Pathway: FTO can influence the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and metabolism.[28] For instance, FTO can regulate adipogenesis and lipid metabolism through this pathway.[9]

-

FOXO Signaling: FTO has been linked to the regulation of the FOXO signaling pathway, which is involved in stress resistance, metabolism, and longevity.[29]

4.2. ALKBH5-Regulated Signaling Pathways

-

FAK Signaling: ALKBH5 can activate the Focal Adhesion Kinase (FAK) signaling pathway by demethylating the mRNA of integrin subunit beta 1 (ITGB1), thereby promoting tumor-associated lymphangiogenesis and metastasis in ovarian cancer.[10]

-

TGF-β/SMAD Pathway: In non-small cell lung cancer, ALKBH5 has been found to inhibit the TGF-β-induced epithelial-mesenchymal transition (EMT) by regulating the TGF-β/SMAD signaling pathway.[30]

-

Notch Signaling: ALKBH5 plays a role in T-cell development by regulating the stability of key components of the Notch signaling pathway.[18]

-

PI3K/AKT Pathway: ALKBH5 can enhance the PI3K/AKT signaling pathway to promote dentin matrix formation.[18]

Experimental Protocols

5.1. In Vitro m6A Demethylation Assay

This assay is used to determine the enzymatic activity of FTO and ALKBH5 on an m6A-containing RNA substrate.

Materials:

-

Recombinant FTO or ALKBH5 protein

-

m6A-containing synthetic RNA oligonucleotide

-

5X FTO/ALKBH5 Reaction Buffer (e.g., 250 mM HEPES, pH 7.0)

-

α-ketoglutarate (α-KG)

-

Ammonium iron(II) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂)

-

L-ascorbic acid

-

Nuclease-free water

-

EDTA (for quenching the reaction)

-

LC-MS/MS system for analysis

Protocol:

-

Prepare the reaction mixture in a final volume of 50 µL containing 1X reaction buffer, 100 µM α-KG, 100 µM (NH₄)₂Fe(SO₄)₂, 2 mM L-ascorbic acid, and 1 µM m6A-containing RNA substrate.

-

Initiate the reaction by adding a specific concentration of recombinant FTO or ALKBH5 protein (e.g., 0.1-1 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Quench the reaction by adding EDTA to a final concentration of 5 mM.

-

Digest the RNA substrate to nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the ratio of m6A to adenosine (A) using LC-MS/MS to determine the extent of demethylation.[31]

5.2. Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a widely used technique to map the transcriptome-wide distribution of m6A.

Materials:

-

Total RNA from cells or tissues

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Wash buffers

-

Elution buffer

-

RNA fragmentation buffer

-

RNA purification kit

-

Library preparation kit for next-generation sequencing

Protocol:

-

RNA Fragmentation: Fragment the purified mRNA into ~100-nucleotide fragments using fragmentation buffer or enzymatic methods.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody in IP buffer at 4°C for 2 hours.

-

Bead Binding: Add pre-washed protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-RNA complexes.

-

Washing: Wash the beads several times with wash buffers to remove non-specifically bound RNA.

-

Elution: Elute the m6A-containing RNA fragments from the beads using an elution buffer.

-

RNA Purification: Purify the eluted RNA using an RNA purification kit.

-

Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation). Sequence the libraries on a high-throughput sequencing platform.[3][11][32][33]

5.3. Quantification of Cellular m6A Levels

Several methods can be used to quantify the overall m6A levels in a cell or tissue.

-

LC-MS/MS: This is the gold standard for accurate quantification. Total mRNA is isolated, digested into single nucleosides, and the ratio of m6A to A is determined by liquid chromatography-tandem mass spectrometry.[4]

-

m6A Dot Blot: This is a semi-quantitative method where serially diluted RNA is spotted onto a membrane and probed with an anti-m6A antibody.

-

ELISA-based assays: Commercially available kits allow for the colorimetric or fluorometric quantification of m6A in RNA samples.[2][5]

Visualizations

Signaling Pathways

Caption: FTO's involvement in key signaling pathways.

Caption: ALKBH5's regulatory roles in cellular signaling.

Experimental Workflows

Caption: Workflow for an in vitro demethylation assay.

Caption: The experimental workflow for MeRIP-seq.

Conclusion and Future Directions

The m6A erasers FTO and ALKBH5 are critical regulators of gene expression, and their dysregulation is implicated in a wide range of human diseases, including obesity, cancer, and cardiovascular disorders.[2][4][5] Understanding their core mechanisms is essential for the development of novel therapeutic strategies. The distinct catalytic mechanisms and substrate specificities of FTO and ALKBH5 suggest that they have non-redundant roles in cellular physiology and pathology, making them attractive targets for the development of selective inhibitors.[20][21]

Future research should focus on further elucidating the specific cellular contexts and downstream effectors through which FTO and ALKBH5 exert their functions. The development of more potent and selective inhibitors will be crucial for dissecting their individual roles and for their potential translation into clinical applications. The methodologies described in this guide provide a robust framework for advancing our understanding of these important epitranscriptomic regulators.

References

- 1. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]

- 4. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Scm6A: A Fast and Low-cost Method for Quantifying m6A Modifications at the Single-cell Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]

- 15. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - Kinetic constants for FTO demethylation of m6A in ssRNA and 5mdC in DNA. - figshare - Figshare [figshare.com]

- 17. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Post-translational modification of RNA m6A demethylase ALKBH5 regulates ROS-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Deregulation of N6-Methyladenosine RNA Modification and Its Erasers FTO/ALKBH5 among the Main Renal Cell Tumor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Down-regulated FTO and ALKBH5 co-operatively activates FOXO signaling through m6A methylation modification in HK2 mRNA mediated by IGF2BP2 to enhance glycolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. METTL3 and ALKBH5 oppositely regulate m6A modification of TFEB mRNA, which dictates the fate of hypoxia/reoxygenation-treated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 33. sysy.com [sysy.com]

The m6A Pathway in Neurological Disorders: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of N6-methyladenosine's Role in Neurodegeneration and Neurological Dysfunction

The field of epitranscriptomics has unveiled a critical layer of gene regulation, with N6-methyladenosine (m6A) emerging as the most abundant internal modification of mRNA in eukaryotes. This dynamic and reversible methylation plays a pivotal role in various aspects of RNA metabolism, including splicing, stability, translation, and localization. The enrichment of m6A in the brain underscores its significance in neuronal function and development. Consequently, dysregulation of the m6A pathway is increasingly implicated in the pathogenesis of a wide range of neurological disorders. This technical guide provides a comprehensive overview of the core components of the m6A pathway, its pathological role in key neurological diseases, detailed experimental protocols for its study, and a summary of quantitative data to facilitate comparative analysis.

The Core m6A Regulatory Machinery

The m6A modification is a dynamically regulated process orchestrated by a trio of protein families: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize and bind to m6A-modified transcripts to elicit downstream effects.

-

Writers (Methyltransferases): The primary m6A writer complex is a multicomponent machinery. The catalytic core is a heterodimer of Methyltransferase-like 3 (METTL3) and METTL14. METTL3 is the catalytically active subunit, while METTL14 serves as a structural scaffold, enhancing the complex's stability and substrate recognition. Other essential components include Wilms' tumor 1-associating protein (WTAP), which facilitates the localization of the METTL3-METTL14 heterodimer to the nuclear speckles, and other regulatory subunits like RBM15/15B and KIAA1429 (VIRMA).

-

Erasers (Demethylases): The reversibility of m6A methylation is mediated by two key demethylases belonging to the AlkB homolog (ALKBH) family of dioxygenases. Fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, followed by AlkB homolog 5 (ALKBH5). These enzymes oxidatively remove the methyl group from adenosine (B11128) residues, thereby erasing the m6A mark.

-

Readers (m6A-Binding Proteins): The functional consequences of m6A modification are determined by a diverse set of "reader" proteins that specifically recognize and bind to the m6A motif. The most well-characterized family of m6A readers is the YTH domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2. These proteins mediate distinct downstream effects. For instance, YTHDF1 is known to promote the translation of m6A-modified mRNAs, while YTHDF2 typically facilitates their degradation. YTHDC1 is primarily located in the nucleus and is involved in splicing regulation and nuclear export of methylated transcripts.

Below is a diagram illustrating the core m6A pathway.

Dysregulation of the m6A Pathway in Neurological Disorders

Aberrant m6A modification has been identified as a significant contributor to the pathophysiology of several neurological disorders. The following sections summarize the key findings in Alzheimer's disease, Parkinson's disease, ischemic stroke, epilepsy, and Huntington's disease.

Alzheimer's Disease (AD)

In AD, the role of m6A is complex, with conflicting reports on the direction of change in global m6A levels.[1] However, specific changes in the expression of m6A regulators and the methylation of particular transcripts are more consistently observed.

Quantitative Data Summary: m6A Pathway in Alzheimer's Disease

| Component | Change in AD | Brain Region | Model | Reference |

| Global m6A | Decreased | Brain | 5XFAD mice | [1] |

| Increased | Hippocampus | 5xFAD mice | [2] | |

| METTL3 | Decreased (mRNA, soluble protein) | Hippocampus | Human postmortem | [3][4] |

| Increased (insoluble fraction) | Hippocampus | Human postmortem | [3] | |

| Increased (mRNA) | Cortex, Hippocampus | AD mice | [5] | |

| Increased | Hippocampus | 5xFAD mice, Human postmortem | [2] | |

| FTO | Decreased | Hippocampus | AD mice | [5] |

| RBM15B | Upregulated | Hippocampus | Human postmortem | [3] |

A key finding is the altered expression and localization of METTL3.[3][4][6] Decreased soluble METTL3 in the hippocampus may contribute to cognitive deficits, while its accumulation in insoluble fractions correlates with Tau pathology.[3] Dysregulated m6A modification has been linked to abnormal processing of amyloid precursor protein (APP) and Tau, as well as synaptic dysfunction.[1][5]

Below is a diagram illustrating the proposed role of m6A dysregulation in Alzheimer's Disease.

Parkinson's Disease (PD)

In PD, the loss of dopaminergic neurons in the substantia nigra is a hallmark of the disease. Emerging evidence points to the involvement of m6A dysregulation in this process, particularly through the demethylase FTO.

Quantitative Data Summary: m6A Pathway in Parkinson's Disease

| Component | Change in PD | Brain Region/Cell Model | Model | Reference |

| Global m6A | Decreased | Dopaminergic neurons | 6-OHDA-exposed PC12 cells, Striatum of PD rats | [7] |

| FTO | Increased | Dopaminergic neurons | MPTP-treated mice, MPP+-induced MN9D cells | [7][8] |

| Increased | PD models | - | [9] |

Studies have shown that global m6A levels are decreased in PD models, while FTO expression is significantly increased.[7][9] FTO has been shown to regulate the stability of mRNAs encoding proteins involved in neuronal death and survival, such as ataxia telangiectasia mutated (ATM) and nuclear factor erythroid 2-related factor-2 (NRF2).[7][9][10] Knockdown of FTO has been demonstrated to alleviate dopaminergic neuronal death in PD models, suggesting that targeting FTO could be a potential therapeutic strategy.[7][10]

Below is a diagram of the FTO-mediated signaling pathway in Parkinson's Disease.

Ischemic Stroke

Following an ischemic stroke, the brain undergoes a complex cascade of events leading to neuronal cell death. The m6A pathway is dynamically regulated in response to ischemic injury and plays a crucial role in post-stroke pathophysiology.

Quantitative Data Summary: m6A Pathway in Ischemic Stroke

| Component | Change Post-Stroke | Brain Region/Model | Time Point | Reference |

| Global m6A | Increased (3.3- to 4.1-fold) | Peri-infarct cortex (male mice) | 12h, 24h reperfusion | [11] |

| Increased (3.2-fold) | Peri-infarct cortex (female mice) | 24h reperfusion | [11] | |

| Increased | Peripheral blood (human) | - | [12] | |

| FTO | Decreased | Ischemic brain | - | [11] |

| YTHDF1 | Increased (~1.5-fold) | Peri-infarct cortex | 24h reperfusion | [11] |

| YTHDF3 | Increased (~1.5-fold) | Peri-infarct cortex | 24h reperfusion | [11] |

Global m6A levels are significantly increased in the peri-infarct cortex following transient focal ischemia.[11] This hypermethylation is associated with a decrease in the m6A eraser FTO.[11] The differentially methylated transcripts are enriched in pathways related to inflammation, apoptosis, and transcriptional regulation.[11] The upregulation of m6A readers YTHDF1 and YTHDF3 suggests altered translation of specific mRNAs in the post-stroke brain.[11]

Epilepsy

Epilepsy is characterized by recurrent seizures resulting from abnormal neuronal excitability. Dysregulation of the m6A pathway has been identified as a contributor to the hyperexcitable networks underlying epilepsy.

Quantitative Data Summary: m6A Pathway in Epilepsy

| Component | Change in Epilepsy | Brain Region/Model | Reference |

| Global m6A | Increased | Epileptic mice and human TLE tissue | [13] |

| WTAP | Overexpressed | Patients with epilepsy | [14][15] |

| YTHDC1 | Overexpressed | Patients with epilepsy | [14][15] |

| RBM15 | Underexpressed | Patients with epilepsy | [14] |

| CBLL1 | Underexpressed | Patients with epilepsy | [14] |

| YTHDC2 | Underexpressed | Patients with epilepsy | [14] |

| HNRNPC | Underexpressed | Patients with epilepsy | [14][15] |

| RBMX | Underexpressed | Patients with epilepsy | [14] |

Studies have shown that epileptic brain tissue has higher global m6A levels compared to control tissue.[13] The expression of several m6A regulators is altered in patients with epilepsy, with WTAP and YTHDC1 being overexpressed, while others like HNRNPC are underexpressed.[14][15] This dysregulation is thought to alter the translation of proteins involved in neuronal excitability and metabolism, contributing to the epileptic phenotype.[13][16]

Huntington's Disease (HD)

Huntington's disease is a progressive neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin (HTT) gene. Recent studies have begun to unravel the role of m6A modification in HD pathogenesis.

Quantitative Data Summary: m6A Pathway in Huntington's Disease

| Component | Change in HD | Brain Region/Model | Finding | Reference |

| Global m6A | Hypermethylation of synaptic & HD-related genes | Hippocampus (Hdh+/Q111 mice) | - | [17][18] |

| m6A on HTT mRNA | Increased methylation in intron 1 | Striatum (Hdh+/Q111 mice), Human HD fibroblasts | Promotes biogenesis of pathogenic HTT1a transcripts | [19] |

| METTL14 & FTO | Altered nuclear distribution | Hippocampus (Hdh+/Q111 mice) | Impaired synaptic gene expression & memory | [20] |

In HD mouse models, there is evidence of m6A hypermethylation of genes related to synaptic function.[17][18] A key finding is the increased m6A methylation within the first intron of the mutant HTT RNA, which promotes the production of a pathogenic, truncated form of the huntingtin protein (HTT1a).[19] Furthermore, altered nuclear distribution of METTL14 and FTO has been observed, which may contribute to cognitive deficits by disrupting synaptic gene expression.[20] Inhibition of the m6A demethylase FTO has been shown to improve memory in HD mice, highlighting a potential therapeutic avenue.[21]

Key Experimental Protocols

Studying the m6A epitranscriptome requires specialized techniques. This section provides detailed methodologies for two key experiments: transcriptome-wide m6A profiling using MeRIP-seq and global m6A quantification by LC-MS/MS.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a powerful technique to map the transcriptome-wide distribution of m6A. It involves immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.

Detailed Methodology for MeRIP-seq from Brain Tissue

-

RNA Extraction and Fragmentation:

-

Extract total RNA from brain tissue using a TRIzol-based method, ensuring high quality and integrity (RIN > 7).

-

Fragment the total RNA to an average size of 100-200 nucleotides using enzymatic or chemical fragmentation methods.[22]

-

-

Immunoprecipitation (IP):

-

Take an aliquot of the fragmented RNA as the "input" control.

-

Incubate the remaining fragmented RNA with an m6A-specific antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.

-

Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.

-

-

RNA Elution and Purification:

-

Elute the m6A-containing RNA fragments from the antibody-bead complexes.

-

Purify the eluted RNA and the input control RNA using a suitable RNA cleanup kit.

-

-

Library Preparation and Sequencing:

-

Construct sequencing libraries from the m6A-immunoprecipitated RNA and the input RNA. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify m6A-enriched regions in the IP samples relative to the input samples.

-

Annotate the identified m6A peaks to specific genes and genomic features.

-

Perform differential methylation analysis between different experimental conditions.

-

Conduct motif analysis to identify conserved sequences within the m6A peaks.

-

Perform functional enrichment analysis (e.g., GO and KEGG) of the genes with differential m6A methylation.

-

Below is a diagram illustrating the MeRIP-seq workflow.

Quantification of Global m6A Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of global m6A levels in a given RNA sample.

Detailed Methodology for LC-MS/MS m6A Quantification

-

RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues.

-

Purify mRNA from the total RNA using oligo(dT) magnetic beads to minimize contamination from ribosomal RNA.

-

-

RNA Digestion to Nucleosides:

-

Digest the purified mRNA into individual nucleosides using a cocktail of enzymes. This typically involves treatment with nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.[23]

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides by reverse-phase chromatography.

-

Perform quantitative analysis using multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for adenosine (A) and N6-methyladenosine (m6A).

-

-

Data Quantification:

-

Generate standard curves for both adenosine and m6A using known concentrations of pure standards.

-

Quantify the amounts of adenosine and m6A in the samples by comparing their peak areas to the standard curves.

-

Calculate the global m6A level as the ratio of m6A to total adenosine (m6A/A ratio).

-

Conclusion and Future Directions

The study of m6A modification in the nervous system is a rapidly evolving field. The evidence presented in this guide strongly indicates that dysregulation of the m6A pathway is a significant contributor to the pathogenesis of a range of neurological disorders. The development of advanced techniques for m6A detection and quantification, coupled with in-depth functional studies, will continue to unravel the complex roles of this epitranscriptomic mark in neuronal health and disease.

For researchers and drug development professionals, the m6A pathway presents a novel and promising landscape for therapeutic intervention. Targeting the writers, erasers, or readers of m6A could offer new strategies to combat neurodegenerative diseases and other neurological conditions. Future research should focus on elucidating the cell-type-specific roles of m6A, identifying the precise mRNA targets of dysregulated m6A in different disease contexts, and developing specific and potent modulators of m6A regulatory proteins. This will pave the way for the development of novel epitranscriptomic-based diagnostics and therapeutics for neurological disorders.

References

- 1. A new perspective on Alzheimer’s disease: m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Altered Expression of the m6A Methyltransferase METTL3 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eneuro.org [eneuro.org]

- 5. Frontiers | Abnormality of m6A mRNA Methylation Is Involved in Alzheimer’s Disease [frontiersin.org]

- 6. Frontiers | A new perspective on Alzheimer’s disease: m6A modification [frontiersin.org]

- 7. FTO-targeted siRNA delivery by MSC-derived exosomes synergistically alleviates dopaminergic neuronal death in Parkinson's disease via m6A-dependent regulation of ATM mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Knockdown of fat mass and obesity alleviates the ferroptosis in Parkinson's disease through m6A-NRF2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FTO-targeted siRNA delivery by MSC-derived exosomes synergistically alleviates dopaminergic neuronal death in Parkinson's disease via m6A-dependent regulation of ATM mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. N6-methyladenosine (m6A) dysregulation contributes to network excitability in temporal lobe epilepsy – FutureNeuro [futureneurocentre.ie]

- 14. Frontiers | Identification of RNA N6-methyladenosine regulation in epilepsy: Significance of the cell death mode, glycometabolism, and drug reactivity [frontiersin.org]

- 15. Identification of RNA N6-methyladenosine regulation in epilepsy: Significance of the cell death mode, glycometabolism, and drug reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N6-methyladenosine (m6A) dysregulation contributes to network excitability in temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Altered m6A RNA methylation contributes to hippocampal memory deficits in Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m6A modification of mutant huntingtin RNA promotes the biogenesis of pathogenic huntingtin transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. oaepublish.com [oaepublish.com]

- 22. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 23. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]

The Cellular Landscape of N6-methyladenosine (m6A) Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression. The cellular localization of m6A-modified RNA and the machinery that governs this modification are intricately linked to its diverse functions, including the control of RNA splicing, stability, nuclear export, and translation. Understanding the spatial dynamics of m6A is paramount for elucidating its role in cellular homeostasis and disease pathogenesis. This technical guide provides an in-depth overview of the cellular localization of m6A modification, its regulatory proteins, and the experimental methodologies used to investigate its subcellular distribution.

Introduction to m6A Modification and its Cellular Importance

N6-methyladenosine (m6A) is a dynamic and reversible post-transcriptional modification that plays a pivotal role in almost every aspect of RNA biology.[1][2][3] The addition and removal of the methyl group on adenosine (B11128) residues are tightly controlled by a set of proteins known as "writers" (methyltransferases) and "erasers" (demethylases), respectively. The functional consequences of m6A are mediated by "reader" proteins that specifically recognize and bind to m6A-containing transcripts.[1][4] The subcellular compartmentalization of these regulators and their target RNAs dictates the ultimate fate of the modified transcripts, thereby influencing a myriad of cellular processes, from cell differentiation and development to stress responses and the progression of diseases like cancer.[3][5][6]

The m6A Machinery: Subcellular Localization and Function

The precise localization of the m6A writers, erasers, and readers within the cell is crucial for their function. The dynamic interplay between these proteins in different cellular compartments ensures the proper regulation of m6A-modified RNAs.

m6A Writers

The m6A methyltransferase complex, responsible for installing the m6A mark, is predominantly localized in the nucleus.[7][8] This nuclear localization is consistent with its primary function of co-transcriptionally modifying nascent pre-mRNAs.[8][9]

| Component | Primary Localization | Key Functions |

| METTL3 | Nucleus (predominantly), Cytoplasm | Catalytic subunit of the methyltransferase complex.[1][4] Can also promote translation in the cytoplasm independent of its catalytic activity.[10] |

| METTL14 | Nucleus | RNA-binding platform that enhances METTL3's catalytic activity.[1][4][10] |

| WTAP | Nucleus (Nuclear Speckles) | Interacts with the METTL3-METTL14 complex to facilitate its localization and recruitment to target mRNAs.[11][12] |

| VIRMA (KIAA1429) | Nucleus | Component of the writer complex.[11] |

| RBM15/15B | Nucleus | Component of the writer complex.[4] |

| ZC3H13 | Nucleus | Component of the writer complex.[4] |

m6A Erasers

The demethylases that remove m6A marks are also primarily found in the nucleus, underscoring the dynamic nature of this modification within the nuclear compartment.[7][13]

| Eraser | Primary Localization | Key Functions |

| FTO | Nucleus, Cytoplasm | Removes m6A marks from nuclear RNA, with a preference for m6Am.[4][14] Also found at the synapse, suggesting local demethylation.[8] |

| ALKBH5 | Nucleus | Removes m6A marks on nuclear RNA, thereby regulating mRNA export.[1][15] Considered a major m6A demethylase.[4] |

m6A Readers

m6A reader proteins are distributed throughout the cell, in both the nucleus and the cytoplasm, where they mediate the diverse downstream effects of the m6A mark.[5][7]

| Reader | Primary Localization | Key Functions |

| YTHDC1 | Nucleus | Regulates pre-mRNA splicing, promotes exon inclusion, and facilitates the nuclear export of m6A-modified mRNA.[3][5][16] |

| YTHDC2 | Nucleus, Cytoplasm | Plays a role in the switch from mitosis to meiosis.[3] |

| YTHDF1 | Cytoplasm | Promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[3][5][8] |

| YTHDF2 | Cytoplasm | Promotes the degradation of m6A-modified mRNAs.[3][5] |

| YTHDF3 | Cytoplasm | Works with YTHDF1 to promote translation and with YTHDF2 to mediate mRNA decay.[3][5] |

| HNRNPA2B1 | Nucleus | Influences pre-mRNA splicing and miRNA processing.[8][11] |

| HNRNPC/G | Nucleus | Regulates the processing and abundance of m6A-containing transcripts.[8][11] |

| IGF2BP1/2/3 | Cytoplasm | Promotes the stability and storage of target mRNAs in an m6A-dependent manner.[4][7] |

| eIF3 | Cytoplasm | Promotes cap-independent translation of m6A-modified mRNAs.[5] |

Cellular Compartments and the Role of m6A

The functional consequences of m6A modification are highly dependent on the cellular compartment in which the modified RNA resides.

The Nucleus

The nucleus is the primary site for the writing and erasing of m6A marks.[7][8] Nuclear m6A plays a crucial role in:

-

RNA Splicing : Nuclear reader proteins like YTHDC1 and HNRNPs recognize m6A sites and influence alternative splicing decisions.[3][7]

-

Nuclear Export : YTHDC1 facilitates the export of methylated mRNAs to the cytoplasm.[16] Conversely, some studies suggest that m6A can also lead to the nuclear retention of certain transcripts as a quality control mechanism.[17]

-

Chromatin Organization and Transcription : Emerging evidence suggests a role for m6A in modulating chromatin structure and transcription.[18]

The Cytoplasm

Once exported to the cytoplasm, m6A-modified RNAs are subject to regulation by cytoplasmic reader proteins, which determine their fate.[7][8] Key cytoplasmic functions include:

-

mRNA Translation : Readers like YTHDF1 and eIF3 can enhance the translation efficiency of m6A-modified transcripts.[3][5][8]

-

mRNA Stability and Decay : YTHDF2 is a major player in promoting the degradation of methylated mRNAs, while IGF2BP proteins can enhance their stability.[3][4][8]

-

Subcellular Localization : m6A modifications can act as signals for the localization of mRNAs to specific subcellular regions, such as neuronal dendrites, for localized translation.[19]

Mitochondria

Recent studies have revealed the presence of m6A modifications on mitochondrial transcripts, suggesting a role for this mark in regulating mitochondrial gene expression and function.[1][20] m6A modification has been shown to be enriched in nuclear-encoded mitochondrial-related RNAs and to promote their translation, thereby regulating mitochondrial respiration and ATP production.[2][21]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of the m6A machinery and the experimental approaches to study its localization is essential for a comprehensive understanding.

Experimental Protocols for Studying m6A Localization

A variety of techniques are employed to investigate the subcellular distribution of m6A-modified RNAs and their associated proteins.

Immunofluorescence (IF) for m6A and Associated Proteins

Immunofluorescence is a powerful technique to visualize the localization of m6A itself or the writer, eraser, and reader proteins within cells.

Protocol Outline:

-

Cell Culture and Fixation:

-

Grow cells on coverslips to the desired confluency.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[22] For m6A staining, methanol (B129727) fixation at -20°C for 10 minutes is often used.[23][24]

-

-

Permeabilization:

-

If using paraformaldehyde fixation, permeabilize cells with a solution of 0.2% Triton X-100 in PBS for 10 minutes.[25]

-

-

Blocking:

-

Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1-3% bovine serum albumin in PBS) for at least 30 minutes.[22]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to a fluorophore) and a nuclear counterstain like DAPI for 45-60 minutes at room temperature, protected from light.[22]

-

-

Mounting and Imaging:

-

Wash cells three times with PBS.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Cellular Fractionation followed by m6A-Seq (MeRIP-Seq)

This method allows for the transcriptome-wide profiling of m6A-modified RNAs in different cellular compartments, such as the nucleus and cytoplasm.

Protocol Outline:

-

Cellular Fractionation:

-

Harvest cells and perform subcellular fractionation to separate the nuclear and cytoplasmic components using a commercially available kit or a standard biochemical protocol. The purity of the fractions should be validated by Western blotting for compartment-specific protein markers.

-

-

RNA Extraction and Fragmentation:

-

Extract total RNA from the nuclear and cytoplasmic fractions using a standard RNA extraction method.

-

Fragment the RNA to a size of approximately 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.[26]

-

-

Methylated RNA Immunoprecipitation (MeRIP):

-

Incubate the fragmented RNA with an anti-m6A antibody that has been pre-bound to magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the immunoprecipitated RNA and an input control (a portion of the fragmented RNA that did not undergo immunoprecipitation).

-

Perform high-throughput sequencing of the libraries.[27]

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify m6A peaks by comparing the read distribution in the immunoprecipitated sample to the input control.

-

Analyze the distribution and enrichment of m6A peaks in different cellular compartments and on different transcripts.

-

In Situ Visualization of m6A-Modified Transcripts

Advanced techniques like DART-FISH (Deamination-Assisted Ribonucleic acid Targeting Fluorescence In Situ Hybridization) allow for the visualization of specific m6A sites on individual RNA molecules within cells, providing high-resolution spatial information.[22][28][29] This method can distinguish between methylated and unmethylated transcripts of the same gene.[30]

Conclusion and Future Perspectives

The cellular localization of m6A modification is a key determinant of its regulatory function. The spatial segregation of m6A writers, erasers, and readers, along with their target RNAs, provides a sophisticated layer of gene expression control. While significant progress has been made in mapping the m6A landscape within different cellular compartments, many questions remain. Future research will likely focus on developing and applying single-cell and spatially resolved m6A profiling techniques to unravel the cell-type-specific and context-dependent roles of m6A localization in health and disease. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies.

References

- 1. The Role of N6-Methyladenosine in Mitochondrial Dysfunction and Pathology [mdpi.com]

- 2. m6A RNA methylation regulates mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of m6A modification in the biological functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 5. Reading m6A in the transcriptome: m6A-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly | Life Science Alliance [life-science-alliance.org]

- 11. m6A reader proteins: the executive factors in modulating viral replication and host immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m6A modification in RNA: biogenesis, functions and roles in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jme.bioscientifica.com [jme.bioscientifica.com]